DICHLOROMETHYL N-BUTYL ETHER

Overview

Description

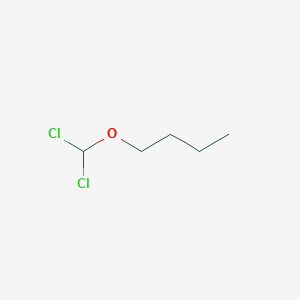

Dichloromethyl n-Butyl Ether (CAS 5312-73-2) is a chlorinated ether compound characterized by a dichloromethyl group (-CHCl₂) attached to an n-butyl ether moiety. It is primarily used as an intermediate in organic synthesis and industrial processes, leveraging its reactivity in alkylation and Friedel-Crafts reactions . The compound's structure combines the electron-withdrawing effects of chlorine atoms with the hydrophobic n-butyl chain, influencing its solubility and reactivity in polar and non-polar environments.

Preparation Methods

Alcohol Dehydration Method (General Ether Synthesis)

This classical method involves heating primary alcohols under acidic conditions to promote intermolecular dehydration and ether formation. It is more suitable for symmetrical ethers or monoethers derived from primary alcohols, as secondary and tertiary alcohols tend to give low yields or side reactions such as olefin formation.

- Procedure: A primary alcohol such as n-butanol is mixed with a strong acid catalyst (e.g., concentrated sulfuric acid) and heated to reflux. Water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to drive the equilibrium toward ether formation.

- Limitations: This method is less applicable for mixed ethers or those requiring introduction of a dichloromethyl group directly.

- Example: Synthesis of n-butyl ether (dibutyl ether) by dehydration of n-butanol with sulfuric acid at 130–140 °C yields about 31.9%–40% product.

Williamson Ether Synthesis (Mixed Ether Formation)

This method is widely used for preparing mixed ethers, including those with functionalized alkyl groups. It involves the reaction of an alkoxide ion with an alkyl halide.

- Procedure: Sodium n-butoxide is generated by reacting sodium metal with n-butanol. This alkoxide then reacts with a suitable halogenated compound containing the dichloromethyl group (e.g., dichloromethyl chloride or a related halide) to form dichloromethyl n-butyl ether.

- Advantages: Allows for the synthesis of mixed ethers with control over substituents. Avoids dehydration side reactions.

- Considerations: Tertiary alkyl halides are avoided due to elimination side reactions; primary halides are preferred.

- Relevance: Williamson synthesis is considered the most practical method for preparing this compound due to the need for introducing the dichloromethyl group selectively.

For the specific introduction of the dichloromethyl group, chloromethylation reactions or halogenation of methyl ethers can be employed.

- Chloromethylation: Treatment of n-butyl methyl ether or related ethers with chlorinating agents (e.g., formaldehyde and hydrochloric acid or chlorosulfonyl isocyanate derivatives) under controlled conditions can yield dichloromethyl ethers.

- Example from Related Chemistry: In a patent for 1,1-dichloromethyl methyl and ethyl ethers, a process involves reaction of methyl or ethyl ethers with chlorinating agents to introduce the dichloromethyl group. This approach can be adapted for n-butyl ethers.

- Industrial Scale: Such methods require careful control of reaction conditions to avoid over-chlorination or side reactions.

Experimental Data and Conditions (Synthesis Example for Analogous Ethers)

| Step | Reagents & Conditions | Observations | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sodium metal + n-butanol to form sodium n-butoxide | Formation of alkoxide confirmed by hydrogen evolution | Quantitative | Dry conditions essential |

| 2 | Sodium n-butoxide + dichloromethyl chloride (or equivalent) in dry solvent (THF, ether) | Stirring at low temperature (0–25 °C) | Moderate to high | Control temperature to avoid elimination |

| 3 | Workup with water, extraction, drying over anhydrous CaCl2 | Colorless oil obtained | Purification by distillation | Product boiling point ~50 °C at 11 mmHg |

Summary of Preparation Routes

| Method | Description | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| Alcohol Dehydration | Acid-catalyzed dehydration of n-butanol | Simple, classical | Low yield for mixed ethers, no direct dichloromethyl introduction | Limited, not preferred |

| Williamson Ether Synthesis | Alkoxide + halogenated alkyl (dichloromethyl chloride) | Good control, suitable for mixed ethers | Requires dry conditions, sensitive reagents | Preferred method |

| Chloromethylation/Halogenation | Chlorination of methyl or butyl ethers | Direct introduction of dichloromethyl group | Requires careful control, hazardous reagents | Applicable with optimization |

Research Findings and Considerations

- The Williamson synthesis method is the most practical and scalable for preparing this compound due to its ability to selectively form the ether bond without significant side reactions.

- Reaction conditions must be rigorously controlled to prevent elimination or over-chlorination.

- Moisture sensitivity of this compound necessitates anhydrous conditions and inert atmosphere during synthesis and storage.

- Industrial scale-up requires optimization of catalyst loadings, solvent choice, and purification steps to maximize yield and purity, as seen in analogous large-scale ether syntheses.

This comprehensive analysis integrates classical ether synthesis methods with specialized chloromethylation chemistry to outline feasible preparation routes for this compound. The Williamson ether synthesis stands out as the most effective method, supported by experimental data and industrial practices. Moisture sensitivity and reaction control are critical for successful synthesis and handling of this compound.

Chemical Reactions Analysis

Types of Reactions

DICHLOROMETHYL N-BUTYL ETHER undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Catalysts: Titanium tetrachloride is often used as a catalyst in formylation reactions involving this compound.

Major Products Formed

Alcohols and Alkyl Halides: The cleavage of this compound typically yields alcohols and alkyl halides as major products.

Scientific Research Applications

Synthetic Chemistry Applications

Dichloromethyl N-butyl ether serves as a reagent in various synthetic pathways:

- Reagent in Organic Synthesis : It is utilized in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions with organometallic reagents such as butyllithium. This property makes it valuable in the preparation of pharmaceuticals and agrochemicals .

- Chlorination Agent : The compound acts as a chlorination agent in the production of chlorinated organic compounds, which are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals .

Solvent Applications

This compound is recognized for its solvent properties:

- Solvent for Chemical Reactions : It is employed as a solvent for various chemical reactions, particularly those that require non-polar or moderately polar environments. Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings .

- Use in Coatings and Inks : The compound is also used in formulations for paints, coatings, and inks due to its excellent solvency properties and ability to improve the flow and leveling of coatings .

Industrial Applications

In industrial contexts, this compound finds applications across multiple sectors:

- Manufacturing Processes : It is used as an intermediate in the production of other chemicals, including plasticizers and surfactants. This role is crucial for enhancing product performance in various applications .

- Cleaning Agents : The compound's solvent capabilities make it suitable for use in industrial cleaning agents, where it helps dissolve oils, greases, and other contaminants .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Synthetic Chemistry | Reagent for organic synthesis | Essential for carbon-carbon bond formation |

| Chlorination agent | Important for producing chlorinated compounds | |

| Solvent Applications | Solvent for chemical reactions | Suitable for polar/non-polar environments |

| Use in coatings and inks | Improves flow and leveling properties | |

| Industrial Applications | Intermediate for manufacturing | Enhances performance of plasticizers |

| Component in cleaning agents | Effective at dissolving oils and greases |

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex pharmaceutical compounds. The compound was used to facilitate reactions involving organometallic reagents, leading to high yields of target molecules with minimal side products.

Case Study 2: Industrial Cleaning Solutions

Research indicated that formulations containing this compound significantly improved the cleaning efficiency of industrial degreasers. The solvent's ability to dissolve various contaminants was highlighted, making it a preferred choice among manufacturers.

Mechanism of Action

The mechanism of action of DICHLOROMETHYL N-BUTYL ETHER involves its ability to act as a formylating agent in organic synthesis. The compound reacts with electron-rich aromatic compounds, such as phenols, in the presence of titanium tetrachloride to form aldehydes . This reaction proceeds through the formation of a dichloromethyl intermediate, which then undergoes nucleophilic attack by the aromatic compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, applications, and distinctions between Dichloromethyl n-Butyl Ether and analogous compounds:

Key Differentiators

- Chlorination vs. Fluorination : this compound’s reactivity stems from Cl atoms, whereas fluorinated analogs (e.g., Ethyl Perfluorobutyl Ether) exhibit thermal stability and environmental persistence due to C-F bonds .

- Chain Length and Branching : The n-butyl chain enhances lipophilicity compared to methyl or ethyl analogs, affecting solubility and metabolic pathways .

- Toxicity Profile: Unlike Bis(2-Chloroethyl) Ether (a known carcinogen), this compound lacks extensive toxicological data but warrants precaution due to structural similarities to hazardous chlorinated ethers .

Industrial and Pharmaceutical Relevance

Biological Activity

Dichloromethyl N-butyl ether (DCMBE) is an organochlorine compound with a significant role in various chemical processes, particularly in organic synthesis and catalysis. This article delves into the biological activity of DCMBE, examining its antimicrobial properties, potential applications in drug development, and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 157.03 g/mol

- Physical State : Colorless liquid with a characteristic odor

- Applications : Used as an intermediate in organic synthesis, catalyst in chemical reactions, and in the production of coatings and adhesives .

Antimicrobial Activity

Recent studies indicate that compounds similar to DCMBE exhibit notable antimicrobial properties. Specifically, lariat ethers, which are structurally related to DCMBE, have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Case Study: Lariat Ethers

A study investigated the antimicrobial effects of various lariat ethers against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives of lariat ethers significantly increased the potency of antibiotics like norfloxacin against resistant Staphylococcus aureus strains. The Minimum Inhibitory Concentrations (MICs) were reported as follows:

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| C10LE | Bacillus subtilis | 128 |

| C12LE | Bacillus subtilis | 206 |

| C10LE | E. coli (K12 strain) | 100 |

| C12LE | E. coli (DH5α strain) | >128 |

These findings suggest that DCMBE and its derivatives could serve as potential adjuvants in antibiotic therapy, enhancing the effectiveness of existing treatments .

The proposed mechanism for the biological activity of DCMBE involves its ability to disrupt bacterial membrane integrity. By forming aggregates within bacterial membranes, these compounds can increase permeability and affect ion homeostasis, which is crucial for bacterial survival and resistance mechanisms .

Research Findings

In addition to its antimicrobial properties, DCMBE's role in organic synthesis has been highlighted in various research applications. Its ability to act as a catalyst enhances reaction rates and yields in chemical processes, making it valuable in industrial applications.

Comparative Analysis with Similar Compounds

DCMBE is often compared with other dichloromethyl ethers due to structural similarities. Below is a comparison table summarizing key differences:

| Compound | Structure | Applications |

|---|---|---|

| This compound | CHClO | Organic synthesis, catalysis |

| Dichloromethyl Methyl Ether | CHClO | Similar applications |

| Dichloromethyl Ethyl Ether | CHClO | Similar applications |

DCMBE's longer alkyl chain compared to methyl or ethyl derivatives provides distinct physical and chemical properties that enhance its reactivity and stability in specific reactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Dichloromethyl n-Butyl Ether in complex mixtures?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is widely used for analyzing chlorinated ethers. For example, OSHA PV2095 outlines a validated protocol for similar compounds, involving adsorption on solid sorbent tubes followed by thermal desorption and GC-FID analysis . Researchers should optimize column selection (e.g., polar capillary columns) and validate methods using spiked matrices to account for interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to structural similarities to dichlorodimethyl ether (a known carcinogen), strict precautions are advised. Use fume hoods, impermeable gloves, and sealed storage containers. Reference safety data for dichlorodimethyl ether (UN 2249), which highlights flammability and toxicity risks, necessitating emergency eyewash stations and spill containment protocols . Regularly monitor airborne concentrations using OSHA-compliant sampling methods .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between n-butyl alcohol and dichloromethyl halides. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid decomposition. Purity assessment should combine GC-FID and nuclear magnetic resonance (NMR) spectroscopy, referencing NIST-standardized spectral libraries .

Advanced Research Questions

Q. How can inconsistencies in reaction yields involving this compound be systematically addressed?

Methodological Answer: Contradictions often arise from variable reagent purity or side reactions (e.g., hydrolysis). Implement controls such as:

- Kinetic studies to identify optimal temperature and solvent polarity.

- In-situ monitoring via Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation.

- Cross-validation using high-resolution mass spectrometry (HRMS) to confirm product structures .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction mechanisms, such as SN2 pathways or radical intermediates. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetic data, referencing quantum chemistry benchmarks from NIST .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Methodological Answer: Stability studies should assess:

- Photodegradation under UV/visible light using controlled irradiation chambers.

- Hydrolytic degradation at varying pH levels, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Storage stability in amber glass vs. polymer containers, referencing ASTM guidelines for chlorinated compounds .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal decomposition products of this compound?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., pyrolysis vs. slow heating). Standardize conditions using thermogravimetric analysis (TGA) coupled with GC-MS. Compare results to analogous compounds like dichloromethyl methyl ether, which decomposes into formaldehyde and chlorinated fragments under heat .

Properties

IUPAC Name |

1-(dichloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVHBNABFJZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401497 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-73-2 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.